molecular formula C6H12O2 B1472759 Tert-butyl acetate-D12 CAS No. 358731-05-2

Tert-butyl acetate-D12

Cat. No. B1472759
CAS RN: 358731-05-2
M. Wt: 128.23 g/mol
InChI Key: WMOVHXAZOJBABW-MGKWXGLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl acetate-D12, also known as TBAc, is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .


Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The dual-modified SBA-15 materials (A–S–Si) with Al ions inserting in the framework and −SO 3 H groups grafting on the pore wall were prepared via a co-condensation method . The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A 5 –S 10 –Si with balanced Brönsted and Lewis acid under the optimal conditions .


Molecular Structure Analysis

The molecular formula of Tert-butyl acetate-D12 is C6D12O2 . The Tert-butyl acetate-D12 molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ester .


Chemical Reactions Analysis

The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied . The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Physical And Chemical Properties Analysis

Tert-butyl acetate-D12 is a colorless flammable liquid with a camphor-like smell . It has a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .

Scientific Research Applications

Copolymerization in Polymer Chemistry

Tert-butyl acetate-D12, identified here through its related compound tert-butyl-3-isopropenylcumylperoxide (D120), has been studied for its application in the copolymerization process with vinyl acetate. This process leads to the creation of copolymers with pendant peroxide groups through free radical polymerization, demonstrating the role of tert-butyl acetate derivatives in the development of materials with specific properties, such as varying decomposition temperatures and tensile strengths depending on the D120 content in the copolymer (Lin Ming, 2001).

Organic Synthesis

In organic synthesis, tert-butyl acetate has been used as a substrate in the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. This method provides a direct route to carboxylates, highlighting its importance as a raw material in organic and industrial chemistry (Y. Iuchi, Y. Obora, Y. Ishii, 2010). Another study focused on the use of tert-butyl esters in the palladium-catalyzed coupling of aryl halides with ester enolates, further emphasizing its utility in synthesizing complex organic molecules (M. Jørgensen et al., 2002).

Environmental Applications

In the context of environmental science, research on the degradation pathways of methyl tert-butyl ether (MTBE) during treatment with the UV/H2O2 process identified tert-butyl acetate as a primary byproduct. This study provides insight into the environmental fate of tert-butyl acetate and related compounds, illustrating their role in the degradation processes of fuel oxygenates in aqueous solutions (M. Stefan, J. Mack, J. Bolton, 2000).

Safety and Mechanistic Studies

Research on the Ritter reaction utilizing tert-butyl acetate as the tert-butyl cation source offered mechanistic insights and evaluated the safety of the process. This study demonstrated minimal evolution of isobutylene into the headspace under specific conditions, highlighting the equilibrium between isobutylene and acetic acid with tert-butyl acetate (S. W. Roberts et al., 2012).

Mechanism of Action

The irritating effects of tert-butyl acetate may be caused by the acetic acid formed during hydrolysis .

Safety and Hazards

Tert-butyl acetate-D12 is a highly flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Tert-butyl acetate-D12 is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . It is designed to solve many of the compliance issues facing manufacturers and end-users of formulated products .

properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVHXAZOJBABW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl acetate-D12

Synthesis routes and methods I

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.109 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,102,905 describes a process for producing t-butyl acetate by the reaction of isobutylene and acetic acid in the presence of an organic sulfonic acid in the liquid phase. The crude product is then purified by means of distillation to give t-butyl acetate free of isobutylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl acetate-D12
Reactant of Route 2
Reactant of Route 2
Tert-butyl acetate-D12
Reactant of Route 3
Reactant of Route 3
Tert-butyl acetate-D12
Reactant of Route 4
Tert-butyl acetate-D12
Reactant of Route 5
Tert-butyl acetate-D12
Reactant of Route 6
Tert-butyl acetate-D12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.